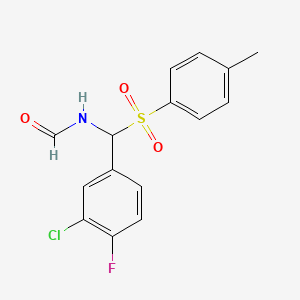
N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide is an organic compound characterized by the presence of a chloro and fluoro-substituted phenyl ring, a tosyl group, and a formamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide typically involves the following steps:
Formation of the Tosyl Intermediate: The starting material, 3-chloro-4-fluoroaniline, is reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine to form the tosylated intermediate.
Formylation: The tosylated intermediate is then subjected to formylation using formic acid or formic anhydride under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The formamide group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The formamide group can be oxidized to a carboxylic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution Reactions: Substituted derivatives of the original compound.
Reduction Reactions: Corresponding amine derivatives.
Oxidation Reactions: Carboxylic acid derivatives.
科学研究应用
N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.
Biological Studies: It can be used as a probe or ligand in studies involving protein-ligand interactions or enzyme inhibition.
作用机制
The mechanism of action of N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
相似化合物的比较
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Uniqueness
N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the tosyl and formamide groups. This combination of functional groups imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
属性
分子式 |
C15H13ClFNO3S |
|---|---|
分子量 |
341.8 g/mol |
IUPAC 名称 |
N-[(3-chloro-4-fluorophenyl)-(4-methylphenyl)sulfonylmethyl]formamide |
InChI |
InChI=1S/C15H13ClFNO3S/c1-10-2-5-12(6-3-10)22(20,21)15(18-9-19)11-4-7-14(17)13(16)8-11/h2-9,15H,1H3,(H,18,19) |
InChI 键 |
UAZVWTCOJONDJF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=C(C=C2)F)Cl)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)





![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)


![(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052521.png)
![Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B13052522.png)
